
1,1-Bis(2-bromoethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-bromoethyl)cyclopropane is an organic compound with the molecular formula C7H12Br2. It is a cyclopropane derivative where two bromoethyl groups are attached to the same carbon atom of the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(2-bromoethyl)cyclopropane can be synthesized through the bromination of cyclopropane derivatives. One common method involves the reaction of cyclopropane with bromine in the presence of a catalyst under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the handling of bromine and other reactive chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(2-bromoethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various cyclopropane derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of simpler or more complex cyclopropane compounds .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-bromoethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Bis(2-bromoethyl)cyclopropane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cyclopropane ring’s strain can also influence its reactivity, making it a useful intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
- (2-Bromoethyl)cyclopropane
- Cyclopropane, 1,1-bis(2-bromoethyl)-
Uniqueness
1,1-Bis(2-bromoethyl)cyclopropane is unique due to the presence of two bromoethyl groups attached to the same carbon atom of the cyclopropane ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
1232431-84-3 |
|---|---|
Molekularformel |
C7H12Br2 |
Molekulargewicht |
255.98 g/mol |
IUPAC-Name |
1,1-bis(2-bromoethyl)cyclopropane |
InChI |
InChI=1S/C7H12Br2/c8-5-3-7(1-2-7)4-6-9/h1-6H2 |
InChI-Schlüssel |
PZHWPDKSFJJTCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


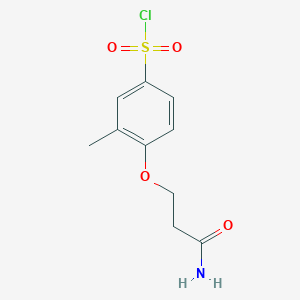

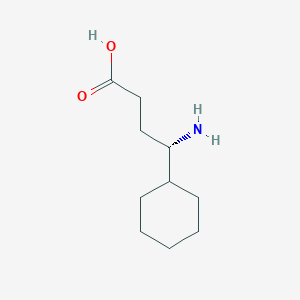
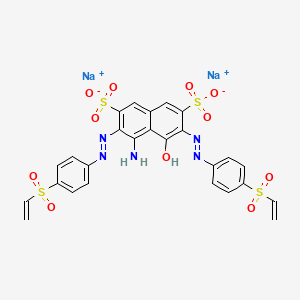
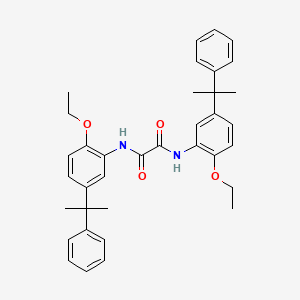


![N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)

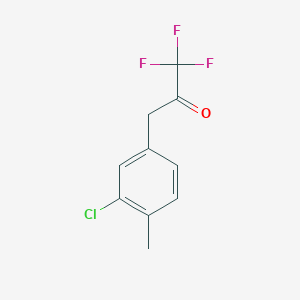
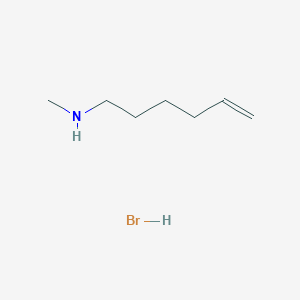

![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)
![6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12833698.png)
